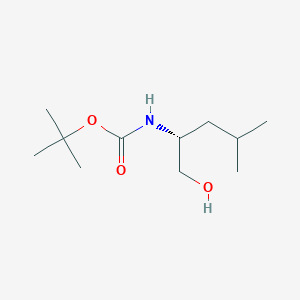

Boc-D-Leucinol

説明

Boc-D-Leucinol is a derivative of the amino acid leucine, often utilized in the synthesis of peptides and polymers due to its protective Boc group, which makes it resistant to various conditions in synthetic processes. The interest in Boc-D-Leucinol spans from its role in forming α-helical structures to its applications in creating pH-responsive polymers and as a building block in complex organic synthesis.

Synthesis Analysis

The synthesis of Boc-D-Leucinol derivatives and related compounds often involves controlled polymerization techniques and specific reactions that target the amino acid's side chain. For instance, Boc-L-leucine derivatives undergo reversible addition-fragmentation chain transfer (RAFT) polymerization, resulting in narrow polydisperse polymers with controlled molecular weight, highlighting the precision in synthesizing amino acid-based polymers (Bauri et al., 2013).

Molecular Structure Analysis

The molecular structure of Boc-D-Leucinol and its derivatives has been elucidated through various techniques, including X-ray crystallography. These studies reveal the compound's ability to form specific conformations, such as α-helices, essential for its application in polymer science and synthesis (Ohyama et al., 2001).

Chemical Reactions and Properties

Boc-D-Leucinol is involved in numerous chemical reactions, serving as a precursor for various pharmaceutical and bioactive molecules. For example, it has been used in the synthesis of bioprotective agents through key intermediates, demonstrating its versatility in organic synthesis (Bernardim & Burtoloso, 2014). Additionally, the protective Boc group facilitates the synthesis of complex molecules by allowing selective deprotection and modification steps.

Physical Properties Analysis

The physical properties of Boc-D-Leucinol, such as solubility, melting point, and stability, are crucial for its storage and application in synthesis. These properties are determined by the compound's molecular structure and the presence of the Boc group, which affects its interaction with solvents and reagents.

Chemical Properties Analysis

The chemical properties of Boc-D-Leucinol, including reactivity, pKa, and the behavior of its functional groups, underlie its utility in synthesis. The Boc group, in particular, is stable under acidic conditions but can be removed under specific conditions, providing a versatile tool for the stepwise construction of peptides and other complex molecules.

For more in-depth information and studies on Boc-D-Leucinol and related compounds, the following references provide a comprehensive overview:

- (Bauri et al., 2013) - Controlled synthesis of amino acid-based pH-responsive chiral polymers.

- (Ohyama et al., 2001) - Crystal structure analysis of a depsipeptide, showcasing the α-helical conformation.

- (Bernardim & Burtoloso, 2014) - A two-step synthesis of the bioprotective agent JP4-039 from N-Boc-l-leucinal.

科学的研究の応用

Study of Peptide Conformations : Boc-D-Leucinol is used for studying the conformations of helical Aib peptides containing l-leucine and d-leucine (Demizu et al., 2012).

Stereoselective Synthesis : It is useful for the stereoselective synthesis of erythro α-amino epoxides, which are important for preparing hydroxyethylene peptide isosteres (Rotella, 1995).

Drug Delivery and Biomolecule Conjugation : Boc-D-Leucinol-based pH-responsive chiral polymers are being explored for drug delivery applications and conjugation of biomolecules (Bauri et al., 2013).

Antitumor Activity : In a different context, Bruceantinol (BOL), a novel STAT3 inhibitor with potent antitumor activity in colorectal cancer models, is synthesized from compounds structurally related to Boc-D-Leucinol (Wei et al., 2018).

Milk Synthesis in Bovine Cells : Leucine, the parent compound of Boc-D-Leucinol, promotes milk synthesis in bovine mammary epithelial cells (Qiu et al., 2019).

Synthesis of Taxane Analogue ABT-271 : N-Boc-L-Leucinol can be converted to C-13 side chain precursors of the 9-dihydrotaxane analogue ABT-271, with high stereochemical purity (Leanna et al., 2000).

Proteasome Activity Inhibition : Boc-Leu-Leu-Leu-ve peptide inhibitor, immobilized on poly(l-lysine) dendrimers, can inhibit proteasome activity, potentially enhancing gene transfection efficiency (Zhang et al., 2012).

特性

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTMEOSBXTVYRM-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583402 | |

| Record name | tert-Butyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Leucinol | |

CAS RN |

106930-51-2 | |

| Record name | tert-Butyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

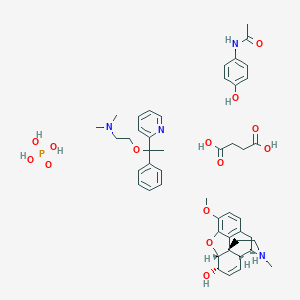

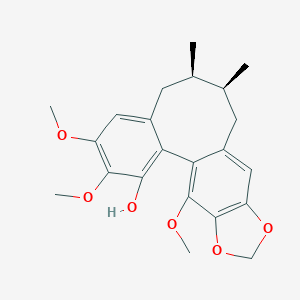

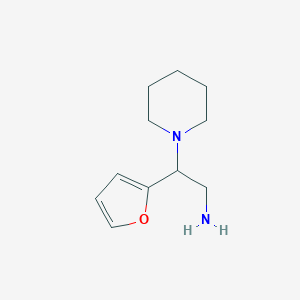

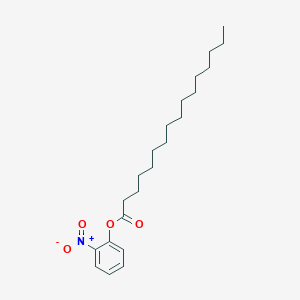

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Octreotide[reduced]](/img/structure/B12769.png)